molecular formula C10H13BrN2O B12974112 (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol

(1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B12974112
M. Wt: 257.13 g/mol
InChI Key: ZZTSKPKIERSWGD-UHFFFAOYSA-N
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Description

(1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol: is an organic compound that features a pyrrolidine ring attached to a bromopyridine moiety, with a hydroxymethyl group at the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of 5-bromopyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like 1-methylpyrrolidin-2-one, followed by heating to around 80°C under a nitrogen atmosphere. After the reaction, the mixture is cooled and worked up to isolate the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)ketone.

    Reduction: (1-(5-Pyridin-2-yl)pyrrolidin-2-yl)methanol.

    Substitution: (1-(5-Substituted-pyridin-2-yl)pyrrolidin-2-yl)methanol.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol is studied for its potential interactions with various biological targets, including enzymes and receptors .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drug candidates .

Industry: In the industrial sector, it is used in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • (5-Bromopyridin-2-yl)methanol
  • 5-Bromo-2-(1-pyrrolidinylcarbonyl)pyridine

Uniqueness: (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol is unique due to the presence of both a hydroxymethyl group and a pyrrolidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

[1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h3-4,6,9,14H,1-2,5,7H2

InChI Key

ZZTSKPKIERSWGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)Br)CO

Origin of Product

United States

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